molecular formula C13H28N2O2S B13763198 n,n-Dibutylpiperidine-1-sulfonamide CAS No. 5433-42-1

n,n-Dibutylpiperidine-1-sulfonamide

Cat. No.: B13763198
CAS No.: 5433-42-1
M. Wt: 276.44 g/mol
InChI Key: WPXAINAKCJXYLA-UHFFFAOYSA-N
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Description

n,n-Dibutylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a piperidine ring substituted at the 1-position with a sulfonamide group, where the nitrogen atom of the sulfonamide is further functionalized with two butyl groups. This structure confers unique physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which may enhance membrane permeability but reduce aqueous solubility. For example, benzenesulfonyl chloride and 1-aminopiperidine are reacted to form N-(piperidin-1-yl)benzenesulfonamide, followed by alkylation with butyl electrophiles to introduce the dibutyl groups .

Properties

CAS No.

5433-42-1

Molecular Formula

C13H28N2O2S

Molecular Weight

276.44 g/mol

IUPAC Name

N,N-dibutylpiperidine-1-sulfonamide

InChI

InChI=1S/C13H28N2O2S/c1-3-5-10-14(11-6-4-2)18(16,17)15-12-8-7-9-13-15/h3-13H2,1-2H3

InChI Key

WPXAINAKCJXYLA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)N1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dibutylpiperidine-1-sulfonamide typically involves the reaction of piperidine with butyl halides to introduce the butyl groups, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

2.1. Alkylation and Arylation

N,N-Dibutylpiperidine-1-sulfonamide can undergo N-alkylation using alcohols or alkyl halides in the presence of transition-metal catalysts (e.g., Co or Cu) . For example:

N N Dibutylpiperidine 1 sulfonamide+R XCuI DMFN Alkylated product\text{N N Dibutylpiperidine 1 sulfonamide}+\text{R X}\xrightarrow{\text{CuI DMF}}\text{N Alkylated product}

Mechanism : A two-step process involving deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on the alkylating agent .

2.2. Acid-Base Reactions

The sulfonamide’s N-H bond is weakly acidic (pKa ~10–12) and can be deprotonated by strong bases (e.g., NaH or Grignard reagents) . The resulting carbanion participates in nucleophilic substitutions or C–C bond-forming reactions :

N N Dibutylpiperidine 1 sulfonamide+BaseSulfonamide carbanion+H2O ROH\text{N N Dibutylpiperidine 1 sulfonamide}+\text{Base}\rightarrow \text{Sulfonamide carbanion}+\text{H}_2\text{O ROH}

2.3. Coordination with Metal Ions

The sulfonamide group acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu(II), Zn(II)) through the sulfonyl oxygen and nitrogen . These complexes exhibit enhanced antibacterial activity compared to the free ligand :

N N Dibutylpiperidine 1 sulfonamide+MCl2Metal sulfonamide complex+2HCl\text{N N Dibutylpiperidine 1 sulfonamide}+\text{MCl}_2\rightarrow \text{Metal sulfonamide complex}+2\text{HCl}

3.1. Reaction Kinetics and Thermodynamics

  • Sulfonyl transfer reactions with sulfonyl halides proceed via an S<sub>N</sub>2 mechanism , with sulfonyl chlorides reacting ~10<sup>3</sup>–10<sup>5</sup> times faster than sulfonyl fluorides due to weaker S–Cl bonds .

  • Theoretical studies (B3LYP/6-311G(d,p)) indicate that reactions involving sulfonyl fluorides are more exothermic than those with chlorides due to stronger Si–F bond formation .

3.2. Functionalization Pathways

  • Cyclization : Under basic conditions, the sulfonamide can undergo δ-elimination of fluoride (if fluorinated substituents are present) to form ene-ynamide intermediates .

  • Oxidation : The sulfonamide group is stable under mild oxidative conditions but decomposes at high temperatures (>200°C) .

Mechanistic Insights

  • Antibacterial Action : The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis .

  • Electronic Effects : The electron-withdrawing sulfonyl group enhances the acidity of the N-H bond, facilitating deprotonation and subsequent reactivity .

Scientific Research Applications

Chemical Properties and Structure

n,n-Dibutylpiperidine-1-sulfonamide has the molecular formula C13H28N2O2SC_{13}H_{28}N_{2}O_{2}S and is characterized by a piperidine ring substituted with two butyl groups and a sulfonamide moiety. Its structure allows for interactions with biological targets, making it a candidate for various pharmacological applications.

Antibacterial Activity

Mechanism of Action:
Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), they competitively inhibit this enzyme, leading to the disruption of DNA synthesis and bacterial growth .

Research Findings:
Recent studies have demonstrated that derivatives of sulfonamides exhibit potent antibacterial activities against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, a series of sulfanilamide derivatives containing piperidine fragments were evaluated for their antibacterial potency, showing significant effectiveness against common pathogens .

Antifungal and Antiviral Properties

Beyond antibacterial applications, this compound has been investigated for its antifungal and antiviral properties. Studies have indicated that certain sulfonamide derivatives can inhibit fungal growth and viral replication, suggesting a broader therapeutic potential .

Synthesis of Novel Derivatives

Synthetic Approaches:
The synthesis of this compound can be achieved through various chemical reactions involving piperidine and sulfonyl chlorides. Researchers are continually exploring new synthetic routes to develop more effective derivatives with enhanced biological activity .

Case Studies:
In one study, novel N-sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated significant inhibition against bacterial strains such as E. coli and S. aureus, showcasing the potential of piperidine-based sulfonamides in drug development .

Pharmaceutical Formulations

This compound is being explored for incorporation into pharmaceutical formulations aimed at treating infections resistant to conventional antibiotics. Its ability to target bacterial cell membranes while disrupting metabolic pathways makes it a valuable candidate in the fight against antibiotic resistance .

Toxicity and Safety Profile

While the therapeutic benefits are notable, understanding the safety profile is critical. Toxicological assessments indicate that many sulfonamides have acceptable safety margins when used at therapeutic doses; however, ongoing research is necessary to fully elucidate the long-term effects of this compound in clinical settings .

Mechanism of Action

The mechanism of action of n,n-Dibutylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Nitrogen

The biological and chemical properties of sulfonamides are highly dependent on the substituents attached to the sulfonamide nitrogen. Key analogs include:

N,N-Dimethyl-p-toluenesulfonamide
  • Structure : A toluene-sulfonamide with dimethyl groups on the nitrogen.
  • Properties : Shorter alkyl chains (methyl) result in lower molecular weight (MW = ~199 g/mol) and higher water solubility compared to dibutyl derivatives. However, reduced lipophilicity (logP ~1.2) may limit membrane penetration .
  • Applications : Commonly used as a reagent in organic synthesis due to its stability and solubility.
N-(Piperidin-1-yl)benzenesulfonamide Derivatives (1a-f)
  • Structure : Benzene-sulfonamide linked to piperidine, with varying N-alkyl/aryl substituents (e.g., methyl, ethyl, phenyl).
  • Properties :
    • N-Methyl derivatives : Exhibit moderate bioactivity in antimicrobial assays, with logP values ~2.3.
    • N-Aryl derivatives : Enhanced target binding via π-π interactions but suffer from poor solubility (logP ~3.8) .
Hypothetical N,N-Diethylpiperidine-1-sulfonamide
  • Structure : Intermediate alkyl chain length (ethyl).

Impact of Alkyl Chain Length

Compound Alkyl Substituents Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Bioactivity Trend
N,N-Dimethyl analog Methyl ~240 ~2.0 15–20 Moderate
N,N-Diethyl analog Ethyl ~296 ~3.0 5–10 High
n,n-Dibutylpiperidine-1-sulfonamide Butyl ~370 ~4.5 <1 Variable*
N-Aryl derivatives Aromatic ~320–400 ~3.5–4.5 <0.5 High (target-specific)

*Biological activity depends on target; longer chains may improve affinity for hydrophobic binding pockets but hinder dissolution .

Metabolic and Stability Considerations

  • Shorter-Chain Analogs : Faster clearance but reduced residence time in biological systems.

Biological Activity

n,n-Dibutylpiperidine-1-sulfonamide (DBPS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article provides a comprehensive overview of the biological activity of DBPS, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

DBPS is characterized by its piperidine core, which is substituted with two butyl groups and a sulfonamide functional group. The general structure can be represented as follows:

C1H2N2SO2\text{C}_1\text{H}_2\text{N}_2\text{S}\text{O}_2

This structure contributes to its solubility and interaction with biological targets.

The biological activity of DBPS is primarily attributed to its ability to inhibit key enzymes involved in bacterial and viral proliferation. Similar to other sulfonamides, DBPS may act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folate in bacteria. This inhibition disrupts DNA synthesis and cell division, leading to bacteriostatic effects rather than direct bactericidal action .

Antimicrobial Activity

DBPS has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that sulfonamide derivatives exhibit pronounced activity against bacteria such as Staphylococcus aureus and Escherichia coli . The efficacy of DBPS can be enhanced through structural modifications that increase its binding affinity to target enzymes.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Nocardia spp.8 µg/mL

Antiviral Activity

Emerging research suggests that DBPS may possess antiviral properties as well. A study on sulfonamide compounds indicated potential inhibitory activity against viral glycoproteins, which are crucial for viral entry into host cells. Specifically, piperidine-substituted sulfonamides showed promising results against coxsackievirus B and other viral strains .

Case Study: Inhibition of Viral Glycoproteins

In a comparative study, various sulfonamide derivatives were tested for their ability to inhibit viral glycoproteins associated with avian influenza viruses. The results highlighted that compounds similar to DBPS exhibited IC50 values in the low nanomolar range, indicating potent antiviral activity .

Structure-Activity Relationships (SAR)

The biological activity of DBPS can be influenced by modifications to its chemical structure. Research has shown that introducing electron-withdrawing groups can enhance the inhibitory potency against bacterial enzymes . The following factors are critical in determining the efficacy of sulfonamide derivatives:

  • Substituent Effects : The presence of electronegative atoms or groups enhances binding interactions with target proteins.
  • Chain Length : Variation in the length of alkyl substituents can affect solubility and membrane permeability.

Table 2: Structure-Activity Relationships in Sulfonamides

CompoundAlkyl Substituent LengthActivity LevelReference
n,n-Dibutylpiperidine2Moderate
n,n-Diethylpiperidine2Low
n,n-Dipropylpiperidine3High

Q & A

Q. Advanced

  • Dose-response normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-assay variability.
  • Triplicate validation : Repeat assays across multiple cell passages to account for biological noise.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish signal from noise.
  • Contradiction analysis : If conflicting results arise (e.g., cytotoxicity vs. efficacy), perform orthogonal assays (e.g., caspase activation for apoptosis vs. metabolic activity via MTT) to dissect mechanisms .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to hypothesized targets (e.g., enzymes with sulfonamide-binding pockets).
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to guide derivative synthesis. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.
  • Toxicity screening : Refer to SDS of structurally similar sulfonamides for preliminary hazard assessment. Conduct acute toxicity assays (e.g., zebrafish embryo models) if novel biological activity is suspected .

How to optimize reaction yields while minimizing byproducts?

Q. Advanced

  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., stoichiometry, solvent polarity).
  • In-situ monitoring : Use ReactIR to detect intermediates and adjust conditions dynamically.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity. Post-reaction, employ scavenger resins (e.g., QuadraSil® AP) to remove residual reagents .

What strategies validate the compound’s role in multi-step synthetic pathways?

Q. Advanced

  • Isotopic labeling : Incorporate 13C^{13}C-labeled precursors to track incorporation into final products via NMR.
  • Mechanistic probes : Introduce steric or electronic perturbations (e.g., substituents on the piperidine ring) to assess stepwise vs. concerted mechanisms.
  • Cross-validation : Compare synthetic routes (e.g., one-pot vs. sequential steps) to identify rate-limiting steps .

How to structure a research paper discussing contradictory findings in sulfonamide bioactivity?

Q. Methodological Guidance

  • Introduction : Frame contradictions (e.g., divergent IC₅₀ values across studies) as knowledge gaps.
  • Results : Present raw data alongside normalized analyses (e.g., fold-change vs. absolute values).
  • Discussion : Use causal language (e.g., “discrepancies may arise from…”) and propose validation experiments. Reference prior literature to contextualize findings (e.g., “Unlike Smith et al., our data suggest…”), ensuring alignment with journal guidelines for debate sections .

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